

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxyphthalanecarboxylic Acid

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Compound of Interest

Compound Name: 3-Phenoxyphthalanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

3-Phenoxyphthalanecarboxylic acid is a unique small molecule featuring a strained cyclobutane ring connected to a phenoxy group and a carboxylic acid moiety. This combination of functionalities suggests its potential as a valuable building block in medicinal chemistry and materials science. The rigid, three-dimensional nature of the cyclobutane scaffold offers a distinct advantage over more traditional, planar aromatic systems, potentially leading to improved pharmacological profiles such as enhanced metabolic stability and solubility. This guide provides a comprehensive overview of the core physicochemical properties of **3-Phenoxyphthalanecarboxylic acid**, employing a combination of predictive modeling and established analytical principles. Detailed, field-proven experimental protocols for its synthesis, characterization, and property determination are presented to empower researchers in their exploration of this promising compound.

Introduction: The Scientific Rationale

The strategic incorporation of strained ring systems, such as cyclobutanes, into drug candidates is a burgeoning area of medicinal chemistry. Replacing a planar phenyl ring with a

three-dimensional, saturated cyclobutane ring—a concept known as bioisosteric replacement—can significantly enhance a molecule's drug-like properties. This substitution increases the fraction of sp^3 -hybridized carbons (F_{sp^3}), a parameter often correlated with higher clinical success rates. The puckered conformation of the cyclobutane ring can also facilitate more precise and stronger interactions with protein binding pockets.

3-Phenoxy cyclobutane carboxylic acid (CAS No: 1263284-46-3) embodies this principle, merging the conformational rigidity of the cyclobutane core with the electronic properties of the phenoxy group and the versatile reactivity of the carboxylic acid. Understanding its fundamental physicochemical properties is paramount to unlocking its potential in drug discovery and development.

Core Physicochemical Properties

Due to the limited availability of direct experimental data, the following physicochemical properties have been estimated using validated computational prediction tools. These values provide a robust starting point for experimental design and evaluation.

Property	Predicted Value	Significance in Drug Discovery
Molecular Formula	<chem>C11H12O3</chem>	Defines the elemental composition.
Molecular Weight	192.21 g/mol	Influences diffusion and transport across membranes. [1] [2]
Melting Point	110-130 °C	Affects solubility and formulation development.
Boiling Point	350-370 °C (at 760 mmHg)	Important for purification and stability at high temperatures.
pKa	4.5 - 5.0	Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP	~2.0 - 2.5	A measure of lipophilicity, crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. [3] [4]
Aqueous Solubility	Predicted to be sparingly soluble	Directly impacts bioavailability and formulation strategies.

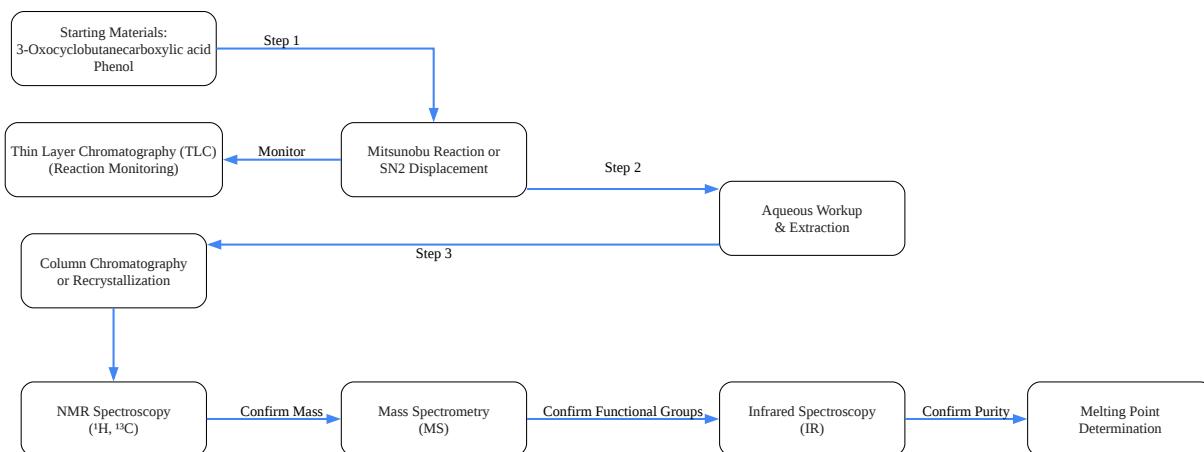
Causality Behind Predicted Properties:

- The melting point is predicted to be in the moderate range for a solid organic acid of this molecular weight, influenced by the rigid cyclobutane ring and the potential for hydrogen bonding through the carboxylic acid group.
- The boiling point is estimated to be relatively high due to the polar carboxylic acid group and the overall molecular size.

- The pKa is anticipated to be in the typical range for a carboxylic acid, slightly influenced by the electron-withdrawing nature of the phenoxy group. The precise acidity is a key determinant of its behavior in biological systems.
- The logP value suggests a balanced lipophilicity, which is often a desirable trait for oral drug candidates, allowing for sufficient membrane permeability without excessive sequestration in fatty tissues.^{[3][4]}

Synthesis and Characterization: A Proposed Workflow

The following section outlines a detailed, logical workflow for the synthesis and comprehensive characterization of **3-Phenoxy cyclobutanecarboxylic acid**. This protocol is designed to be a self-validating system, where each characterization step confirms the successful outcome of the synthesis.



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Caption: Proposed workflow for the synthesis and characterization of **3-Phenoxytetrahydrofuran-1-carboxylic acid**.

Proposed Synthesis Protocol

A plausible synthetic route involves the reaction of a suitable 3-substituted cyclobutanecarboxylic acid precursor with phenol. One common method for forming the ether linkage is the Mitsunobu reaction, which offers mild reaction conditions.

Step-by-Step Methodology:

- Preparation of the Cyclobutane Precursor: Start with commercially available 3-oxocyclobutanecarboxylic acid. Reduce the ketone to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH_4) to yield 3-hydroxycyclobutanecarboxylic acid.
- Mitsunobu Reaction:
 - Dissolve 3-hydroxycyclobutanecarboxylic acid (1 equivalent) and phenol (1.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF).
 - Add triphenylphosphine (PPh_3) (1.5 equivalents) to the solution.
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
- Workup and Extraction:
 - Quench the reaction by adding water.
 - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons of the phenoxy group (typically in the range of 6.8-7.4 ppm), the methine proton on the cyclobutane ring attached to the oxygen (around 4.5-5.0 ppm), the methine proton attached to the carboxylic acid (around 2.8-3.2 ppm), and the methylene protons of the cyclobutane ring (in the range of 2.0-2.8 ppm).
- ^{13}C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the carbon of the cyclobutane ring bonded to the oxygen, the carbon bearing the carboxylic acid group, and the other cyclobutane carbons. The carbonyl carbon of the carboxylic acid will appear significantly downfield (around 170-180 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm^{-1} corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm^{-1} will indicate the C=O stretch of the carboxylic acid. The C-O-C ether linkage will likely show a strong absorption in the 1200-1250 cm^{-1} region. Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} .

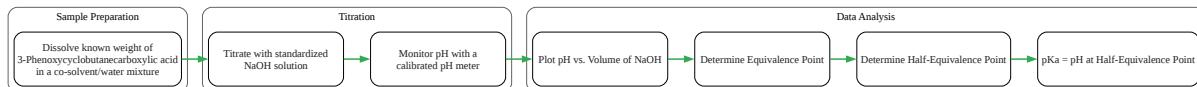
Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of **3-Phenoxy-1-cyclobutanecarboxylic acid** (192.21 g/mol). Common fragmentation patterns may include the loss of the carboxylic acid group (-COOH) and cleavage of the ether bond.

Experimental Determination of Key Physicochemical Properties

The following protocols provide standardized methods for the experimental determination of the predicted physicochemical properties.

Determination of pKa by Potentiometric Titration



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Caption: Workflow for the experimental determination of pKa.

Protocol:

- Solution Preparation: Accurately weigh a sample of pure **3-Phenoxy cyclobutanecarboxylic acid** and dissolve it in a suitable solvent mixture (e.g., water with a minimal amount of a co-solvent like ethanol to ensure solubility).
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.
- Data Analysis: Plot the pH of the solution against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point occurs at half the volume of NaOH required to reach the equivalence point. The pKa of the acid is equal to the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

Protocol:

- Partitioning: Prepare a solution of **3-Phenoxy cyclobutanecarboxylic acid** in a biphasic system of n-octanol and water.
- Equilibration: Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

- Separation and Quantification: Separate the n-octanol and water layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Potential Biological Significance and Applications in Drug Discovery

While specific biological activity data for **3-Phenoxyphthalanecarboxylic acid** is not yet available, its structural motifs suggest several promising avenues for investigation in drug discovery.

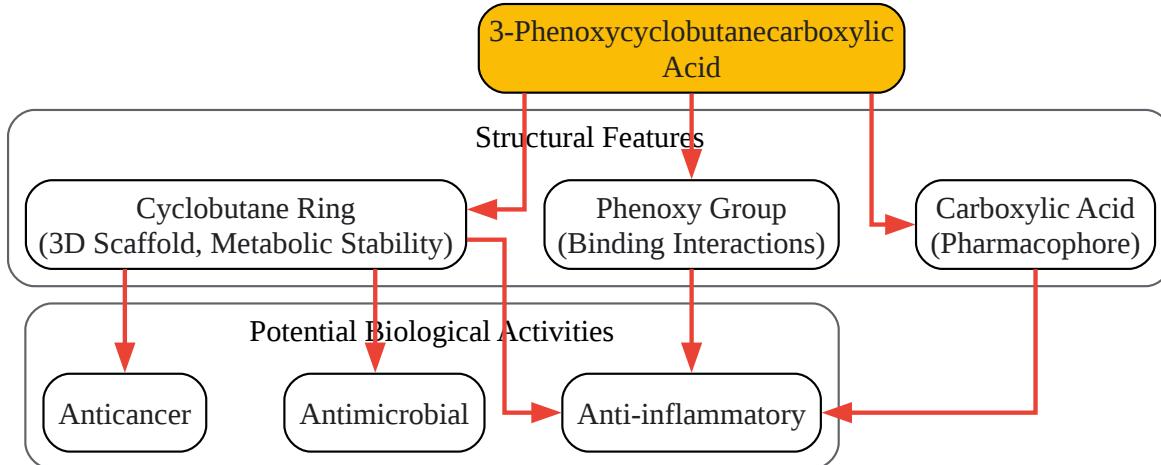
- Cyclobutane as a Phenyl Ring Bioisostere: The cyclobutane ring can serve as a non-planar, saturated bioisostere for a phenyl ring. This can lead to improved metabolic stability by blocking sites of oxidative metabolism that are common on aromatic rings. The three-dimensional nature of the cyclobutane scaffold can also enhance binding affinity and selectivity for a target protein.[\[5\]](#)
- The Phenoxy Moiety: The phenoxy group is present in numerous biologically active compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. It can participate in various non-covalent interactions within a protein binding site, such as pi-stacking and hydrophobic interactions.
- The Carboxylic Acid Group: The carboxylic acid functionality is a key pharmacophore in many drugs, often acting as a hydrogen bond donor and acceptor, or coordinating with metal ions in enzyme active sites.

Potential Therapeutic Areas:

Based on the activities of structurally related compounds, **3-Phenoxyphthalanecarboxylic acid** and its derivatives could be explored for their potential in areas such as:

- Inflammation and Pain: As analogs of some NSAIDs.
- Oncology: The rigid scaffold could be used to design specific enzyme inhibitors.

- Infectious Diseases: Cyclobutane-containing natural products have shown antimicrobial and antibacterial activities.[6][7]



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Caption: Logical relationship between the structural features of **3-Phenoxycyclobutanecarboxylic acid** and its potential biological activities.

Conclusion

3-Phenoxycyclobutanecarboxylic acid represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. While experimental data remains to be fully elucidated, this in-depth technical guide provides a robust framework based on predictive modeling and established scientific principles. The presented physicochemical properties, along with the detailed protocols for synthesis, characterization, and property determination, are intended to serve as a valuable resource for researchers. The unique structural combination of a cyclobutane core, a phenoxy moiety, and a carboxylic acid suggests a promising future for this compound as a versatile building block in the development of novel therapeutics and advanced materials. Further experimental validation of the predicted properties and exploration of its biological activities are highly encouraged to fully realize the potential of this intriguing molecule.

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